
KRPpSQRHGSKY-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRPpSQRHGSKY-NH2 is a biologically active peptide known for its role as a phosphorylated protein kinase C (PKC) substrate peptide . This compound has a molecular formula of C57H96N23O18P and a molecular weight of 1422.49 . It is primarily used in scientific research due to its unique properties and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRPpSQRHGSKY-NH2 involves the solid-phase peptide synthesis (SPPS) method . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield . The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
KRPpSQRHGSKY-NH2 primarily undergoes phosphorylation and dephosphorylation reactions . These reactions are crucial for its role as a PKC substrate peptide.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme under physiological conditions.
Dephosphorylation: This reaction involves phosphatase enzymes and occurs under similar physiological conditions.
Major Products
The major products of these reactions are the phosphorylated and dephosphorylated forms of this compound .
科学研究应用
KRPpSQRHGSKY-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying phosphorylation and dephosphorylation mechanisms.
Biology: Investigated for its role in signal transduction pathways involving PKC.
Medicine: Explored for potential therapeutic applications in diseases where PKC is implicated.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
KRPpSQRHGSKY-NH2 exerts its effects through its interaction with PKC. The phosphorylation of the serine residue within the peptide sequence modulates the activity of PKC, influencing various cellular processes such as cell growth, differentiation, and apoptosis . The molecular targets and pathways involved include the PKC signaling pathway and downstream effectors .
相似化合物的比较
Similar Compounds
KRPpSQRHGSKY-NH2: A phosphorylated PKC substrate peptide.
Other PKC Substrate Peptides: Similar peptides that serve as substrates for PKC but may differ in sequence and phosphorylation sites.
Uniqueness
This compound is unique due to its specific sequence and phosphorylation site, which confer distinct biological activity and specificity for PKC . This makes it a valuable tool for studying PKC-related signaling pathways and developing targeted therapeutic strategies .
属性
分子式 |
C57H96N23O18P |
|---|---|
分子量 |
1422.5 g/mol |
IUPAC 名称 |
[(2S)-3-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C57H96N23O18P/c58-19-3-1-8-34(60)47(86)76-38(11-6-22-69-57(65)66)55(94)80-23-7-12-43(80)54(93)79-42(29-98-99(95,96)97)53(92)75-37(17-18-44(61)83)51(90)73-36(10-5-21-68-56(63)64)50(89)78-40(25-32-26-67-30-71-32)48(87)70-27-45(84)72-41(28-81)52(91)74-35(9-2-4-20-59)49(88)77-39(46(62)85)24-31-13-15-33(82)16-14-31/h13-16,26,30,34-43,81-82H,1-12,17-25,27-29,58-60H2,(H2,61,83)(H2,62,85)(H,67,71)(H,70,87)(H,72,84)(H,73,90)(H,74,91)(H,75,92)(H,76,86)(H,77,88)(H,78,89)(H,79,93)(H4,63,64,68)(H4,65,66,69)(H2,95,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI 键 |
KMGOGNPBYWFPMA-IJXJCFDCSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


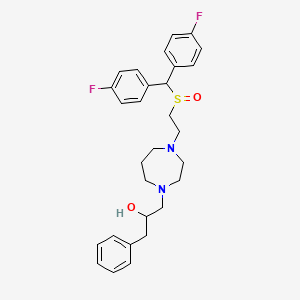
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

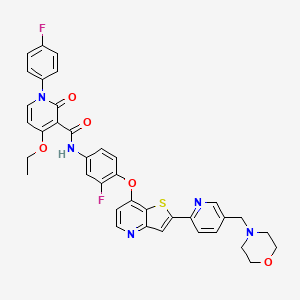
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
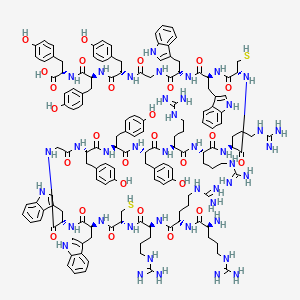

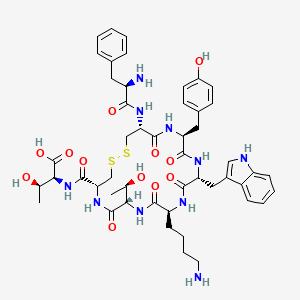
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
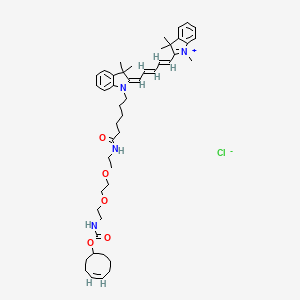
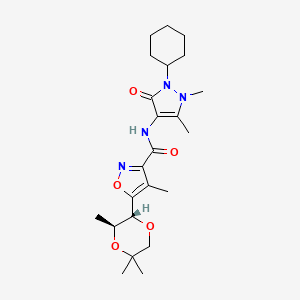
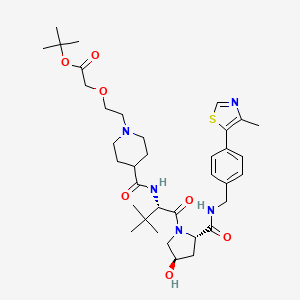
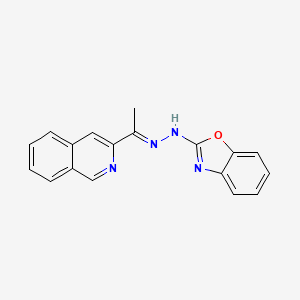
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
